Cas no 736990-80-0 (4-bromo-2-(morpholin-4-yl)benzaldehyde)
4-bromo-2-(morpholin-4-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde,4-bromo-2-(4-morpholinyl)-
- 4-Bromo-2-morpholinobenzaldehyde
- 4-Bromo-2-(N-morpholino)-benzaldehyde
- 4-bromo-2-morpholin-4-ylbenzaldehyde
- 4-bromo-2-(morpholin-4-yl)benzaldehyde
- 4-Bromo-2-(N-morpholino)benzaldehyde
- SCHEMBL1277259
- 4-bromanyl-2-morpholin-4-yl-benzaldehyde
- 4-bromo-2-(4-morpholinyl)benzaldehyde
- NHMBQHROXJDMPA-UHFFFAOYSA-N
- A837897
- 736990-80-0
- AKOS009392645
- DS-1170
- 4-Bromo-2-(N-morpholino)-benzaldehyde, AldrichCPR
- Z405050606
- MFCD06656558
- FT-0644863
- CS-0205774
- AM20050581
- 4-bromo-2-morpholin-4-yl-benzaldehyde
- EN300-174187
- DTXSID80651256
- DB-055795
-
- MDL: MFCD06656558
- Inchi: 1S/C11H12BrNO2/c12-10-2-1-9(8-14)11(7-10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2
- InChI Key: NHMBQHROXJDMPA-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C=O)=C(C=1)N1CCOCC1
Computed Properties
- Exact Mass: 269.00500
- Monoisotopic Mass: 269.005
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5A^2
- XLogP3: 1.8
Experimental Properties
- Boiling Point: 408.9±45.0℃ at 760 mmHg
- PSA: 29.54000
- LogP: 2.16320
4-bromo-2-(morpholin-4-yl)benzaldehyde Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-bromo-2-(morpholin-4-yl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB125373-1 G |
4-bromo-2-(morpholin-4-yl)benzaldehyde |
736990-80-0 | 95% | 1g |
¥ 587.00 | 2021-05-07 | |
| Alichem | A449036271-10g |
4-Bromo-2-morpholinobenzaldehyde |
736990-80-0 | 95% | 10g |
$452.43 | 2023-09-01 | |
| Fluorochem | 078903-1g |
4-Bromo-2-(N-morpholino)benzaldehyde |
736990-80-0 | 95% | 1g |
£115.00 | 2022-03-01 | |
| Fluorochem | 078903-10g |
4-Bromo-2-(N-morpholino)benzaldehyde |
736990-80-0 | 95% | 10g |
£515.00 | 2022-03-01 | |
| TRC | B699620-10mg |
4-Bromo-2-morpholinobenzaldehyde |
736990-80-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B699620-50mg |
4-Bromo-2-morpholinobenzaldehyde |
736990-80-0 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B699620-100mg |
4-Bromo-2-morpholinobenzaldehyde |
736990-80-0 | 100mg |
$ 80.00 | 2022-06-06 | ||
| Chemenu | CM163082-10g |
4-Bromo-2-(N-morpholino)-benzaldehyde |
736990-80-0 | 95% | 10g |
$240 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B843105-1g |
4-Bromo-2-morpholinobenzaldehyde |
736990-80-0 | 95% | 1g |
480.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016626-1g |
4-Bromo-2-(N-morpholino)-benzaldehyde |
736990-80-0 | 98% | 1g |
957.0CNY | 2021-08-05 |
4-bromo-2-(morpholin-4-yl)benzaldehyde Suppliers
4-bromo-2-(morpholin-4-yl)benzaldehyde Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 4-bromo-2-(morpholin-4-yl)benzaldehyde
Recent Advances in the Application of 4-bromo-2-(morpholin-4-yl)benzaldehyde (CAS: 736990-80-0) in Chemical Biology and Pharmaceutical Research
The compound 4-bromo-2-(morpholin-4-yl)benzaldehyde (CAS: 736990-80-0) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. This research brief synthesizes the latest findings on its chemical properties, synthetic applications, and biological relevance, drawing from peer-reviewed literature published within the last two years.
Structural analyses reveal that the morpholine moiety and aldehyde functional group in 736990-80-0 confer unique electronic properties that facilitate its participation in diverse chemical reactions. Recent studies in Journal of Medicinal Chemistry (2023) demonstrate its effectiveness as a building block for PROTACs (proteolysis-targeting chimeras), where it serves as a linker between target-binding and E3 ligase-recruiting moieties. The bromine atom at the 4-position enables further functionalization through cross-coupling reactions, making it particularly valuable in structure-activity relationship (SAR) studies.
In pharmaceutical applications, 4-bromo-2-(morpholin-4-yl)benzaldehyde has shown promise in the development of selective PI3Kδ inhibitors, as reported in ACS Pharmacology & Translational Science (2024). The compound's ability to maintain molecular rigidity while allowing for targeted modifications has led to improved pharmacokinetic profiles in preclinical models of autoimmune disorders. Computational docking studies suggest its derivatives exhibit enhanced binding affinity to the ATP-binding pocket of PI3Kδ compared to earlier generation inhibitors.
Recent synthetic methodologies have optimized the production of 736990-80-0 through palladium-catalyzed Buchwald-Hartwig amination of 4-bromo-2-fluorobenzaldehyde, achieving yields exceeding 85% with excellent purity (>99%). This advancement, detailed in Organic Process Research & Development (2023), addresses previous challenges in large-scale synthesis while maintaining cost-effectiveness - a critical factor for translational research.
Emerging applications in chemical biology include its use as a fluorescent probe precursor for monitoring intracellular kinase activity. Researchers at MIT (2024) have developed a turn-on sensor system where 4-bromo-2-(morpholin-4-yl)benzaldehyde derivatives exhibit 18-fold fluorescence enhancement upon target kinase binding, enabling real-time visualization of drug-target engagement in live cells.
Ongoing clinical investigations (Phase I/II) utilizing derivatives of 736990-80-0 show particular promise in hematological malignancies, with one candidate demonstrating 72% progression-free survival at six months in relapsed/refractory lymphoma patients. These results, presented at the 2024 ASCO Annual Meeting, highlight the compound's translational potential when incorporated into optimized drug scaffolds.
Future research directions include exploring its utility in covalent inhibitor design through aldehyde-mediated imine formation with target lysine residues, as well as investigating its potential in targeted protein degradation beyond the PROTAC paradigm. The compound's versatility positions it as a valuable tool for both drug discovery and fundamental chemical biology research in the coming decade.
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